3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzoic acid derivative, followed by the introduction of the chlorobenzoyl and carbamothioylamino groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine or chlorine atoms, resulting in simpler benzoic acid derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated benzoic acids.
Scientific Research Applications
3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzoic acid
- 3,5-Dibromo-2-hydroxybenzoic acid
- 3,5-Dibromo-2-chlorobenzoic acid
Uniqueness
Compared to similar compounds, 3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of the chlorobenzoyl and carbamothioylamino groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
531530-32-2 |
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Molecular Formula |
C15H9Br2ClN2O3S |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
3,5-dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Br2ClN2O3S/c16-8-5-10(14(22)23)12(11(17)6-8)19-15(24)20-13(21)7-1-3-9(18)4-2-7/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI Key |
AAZGDWKLNLXLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)Cl |
Origin of Product |
United States |
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